molecular formula C10H11NO3 B2672251 3-(3-Nitrophenyl)cyclobutan-1-ol CAS No. 1864003-61-1

3-(3-Nitrophenyl)cyclobutan-1-ol

Cat. No.: B2672251
CAS No.: 1864003-61-1
M. Wt: 193.202
InChI Key: IGSLJEPUFNWWQH-WAAGHKOSSA-N
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Description

Overview of Cyclobutane (B1203170) Derivatives in Contemporary Organic Synthesis

Cyclobutane derivatives are valuable building blocks in modern organic synthesis. researchgate.netacs.org Their inherent ring strain, a consequence of non-ideal bond angles, makes them susceptible to a variety of ring-opening and rearrangement reactions, providing access to a diverse range of acyclic and larger cyclic structures. acs.orgmdpi.combaranlab.org This reactivity has been harnessed in the total synthesis of complex natural products and in the construction of pharmacologically active molecules. researchgate.netbaranlab.orgscispace.com

Methods for synthesizing cyclobutane rings are well-established and include [2+2] cycloadditions, which can be induced photochemically or catalyzed by transition metals. mdpi.combaranlab.orgscispace.com The resulting cyclobutane structures can then undergo a plethora of transformations, such as ring expansions, contractions, and fragmentations, making them versatile intermediates in synthetic strategies. acs.orgmdpi.com The three-dimensional nature of the cyclobutane scaffold has also been exploited in medicinal chemistry to create non-planar molecules that can better interact with biological targets. nih.gov

Significance of Nitrophenyl Moieties in Modern Chemical Transformations

The nitrophenyl group is a common and important functional group in organic chemistry, known for its strong electron-withdrawing properties. ontosight.ai This characteristic significantly influences the reactivity of the aromatic ring and any attached functionalities. The nitro group deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. ontosight.ai This property is widely utilized in the synthesis of various substituted aromatic compounds.

Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of other functional groups and molecular scaffolds. ontosight.ai This versatility makes nitrophenyl-containing compounds valuable intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. ontosight.ainih.gov In the context of medicinal chemistry, the nitrophenyl moiety has been incorporated into drug candidates to modulate their electronic and pharmacokinetic properties. ontosight.ainih.gov

Structural and Mechanistic Research Context of 3-(3-Nitrophenyl)cyclobutan-1-ol

The specific compound This compound presents an interesting case for structural and mechanistic investigation. The interplay between the puckered cyclobutane ring and the electronic effects of the 3-nitrophenyl substituent would dictate its conformational preferences and reactivity. The hydroxyl group at the 1-position can act as a directing group or a reactive site for further functionalization.

While specific mechanistic studies on this compound are not extensively documented in the provided search results, research on related systems provides valuable insights. For instance, studies on the Wacker-type intramolecular aerobic oxidative amination of alkenes have elucidated detailed catalytic cycles involving palladium intermediates. acs.org Similarly, mechanistic investigations into the formation of benzocyclobutenone derivatives highlight the role of ligands in controlling reaction selectivity. tdx.cat The principles from these and other mechanistic studies on cyclobutane chemistry and reactions involving nitrophenyl groups can be applied to predict and understand the behavior of this compound in various chemical transformations.

The crystal structure of related compounds, such as those containing nitrophenyl and heterocyclic moieties, has been determined using X-ray diffraction, providing precise information on bond lengths, angles, and intermolecular interactions. nih.govacs.orgmdpi.comresearchgate.net Such analyses would be crucial for understanding the solid-state conformation of this compound and how its structural features influence its physical and chemical properties.

Research Gaps and Future Perspectives for this compound Studies

Despite the foundational knowledge on cyclobutanes and nitrophenyl compounds, there are clear research gaps concerning This compound itself. The current body of literature, as indicated by the search results, does not provide extensive details on the synthesis, reactivity, or specific applications of this particular molecule.

Future research could focus on several key areas:

Development of stereoselective synthetic routes: Establishing efficient methods for the synthesis of enantiomerically pure cis- and trans-isomers of this compound would be a significant advancement. thieme-connect.comrsc.orgresearchgate.net

Exploration of its reactivity: A systematic investigation of the reactions of the hydroxyl group and the potential for ring-opening or rearrangement reactions of the cyclobutane core would be highly valuable. acs.org

Computational and mechanistic studies: Detailed computational modeling and experimental mechanistic studies could elucidate the conformational landscape and reaction pathways of this molecule, providing a deeper understanding of its chemical behavior. acs.orgtdx.catwisc.edu

Investigation of biological activity: Given that both cyclobutane and nitrophenyl moieties are found in biologically active molecules, it would be worthwhile to screen this compound and its derivatives for potential pharmacological properties. nih.gov

Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Nitrophenol100-02-7C₆H₅NO₃139.11Yellow crystalline solid, pKa of 7.15. wikipedia.org
1-(3-Nitrophenyl)ethanol5400-78-2C₈H₉NO₃167.16Solid with a melting point of 60-66°C. aksci.comsigmaaldrich.com
3-Butyn-1-ol927-74-2C₄H₆O70.09Flammable liquid. fishersci.at
tert-butyl 3-nitrocyclobutane-1-carboxylateNot AvailableC₉H₁₅NO₄201.22Building block in organic synthesis.

Table 2: Spectroscopic Data for a Related Nitrophenyl Compound

CompoundSpectroscopic Data
(E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine ¹H NMR (CDCl₃, δ ppm): 8.83 (s, 1H), 8.32 (dd, J = 7.8 Hz, 1H), 8.06 (dd, J = 8.2 Hz, 1H), 7.74 (t, J = 7.6 Hz, 1H), 7.62 (td, J = 7.8 Hz, 1H), 7.23 (d, J = 6.6 Hz, 3H), 7.21–7.13 (m, 1H), 7.05–6.99 (m, 1H), 2.40 (s, 3H) researchgate.net

Properties

IUPAC Name

3-(3-nitrophenyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10-5-8(6-10)7-2-1-3-9(4-7)11(13)14/h1-4,8,10,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSLJEPUFNWWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Studies of 3 3 Nitrophenyl Cyclobutan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 3-(3-nitrophenyl)cyclobutan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to fully assign the proton and carbon signals and to elucidate the molecule's precise three-dimensional structure.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and cyclobutane (B1203170) ring protons. The protons on the 3-nitrophenyl group are expected to appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group. The substitution pattern on the meta-substituted ring would give rise to a complex splitting pattern.

The protons on the cyclobutane ring would appear more upfield. The proton attached to the carbon bearing the hydroxyl group (H-1) would be deshielded, with its chemical shift influenced by the solvent and concentration. The proton at the C-3 position (H-3), adjacent to the nitrophenyl ring, would also be shifted downfield relative to an unsubstituted cyclobutane. The methylene (B1212753) protons at C-2 and C-4 would exhibit complex splitting patterns due to both geminal and vicinal coupling.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments and their hybridization state. The carbons of the nitrophenyl ring would resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group (C-NO₂) being the most deshielded. The carbons of the cyclobutane ring would appear in the aliphatic region. The carbinol carbon (C-1) would be found in the range of δ 65-75 ppm, while the carbon attached to the aromatic ring (C-3) would be shifted downfield compared to the other aliphatic carbons.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H 7.5 - 8.5 m
H-1 (CH-OH) 4.0 - 4.5 m
H-3 (CH-Ar) 3.0 - 3.5 m
H-2, H-4 (CH₂) 1.8 - 2.8 m

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic C-NO₂ ~148
Aromatic C-H & C-C 120 - 145
C-1 (CH-OH) 65 - 75
C-3 (CH-Ar) 35 - 45

While 1D NMR provides initial assignments, 2D NMR techniques are indispensable for confirming the complex structure of this compound. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be crucial for tracing the connectivity of the protons on the cyclobutane ring, showing correlations between H-1, the protons on C-2 and C-4, and H-3. It would also confirm the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal assigned to H-1 would show a cross-peak with the carbon signal assigned to C-1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.edu HMBC is critical for establishing the connectivity between the different fragments of the molecule. For instance, it would show a correlation between the H-3 proton on the cyclobutane ring and the ipso-carbon of the phenyl ring, confirming the attachment point of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would provide insights into the stereochemistry and preferred conformation of the cyclobutane ring, indicating whether the substituents on C-1 and C-3 are cis or trans to each other by showing spatial correlations between the respective protons.

Vibrational Spectroscopy Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy provides information about the functional groups present in a molecule and the vibrations of the molecular skeleton. FT-IR and Raman spectroscopy are complementary techniques that would be used to characterize this compound. nih.gov

The cyclobutane ring has several characteristic vibrational modes, though they can be complex. docbrown.infosemanticscholar.org The C-H stretching vibrations of the methylene (CH₂) groups in the ring are expected in the 2800–3000 cm⁻¹ region. uomustansiriyah.edu.iq The CH₂ scissoring (bending) vibrations typically appear around 1450 cm⁻¹. docbrown.info Ring deformation and puckering modes, which are characteristic of the strained four-membered ring, are expected at lower frequencies in the fingerprint region (< 1000 cm⁻¹). docbrown.infodtic.mil

The functional groups of the molecule would give rise to strong, characteristic bands in the vibrational spectra.

Hydroxyl Group (O-H): A broad and strong absorption band in the FT-IR spectrum is expected in the region of 3200–3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. The C-O stretching vibration would appear as a strong band in the 1000–1200 cm⁻¹ region.

Nitro Group (NO₂): The aromatic nitro group has two distinct and strong stretching vibrations. spectroscopyonline.com The asymmetric stretch (ν_as(NO₂)) is expected to produce a strong band in the FT-IR spectrum between 1500 and 1550 cm⁻¹. spectroscopyonline.comnih.gov The symmetric stretch (ν_s(NO₂)) would result in another strong band between 1330 and 1390 cm⁻¹. spectroscopyonline.comnih.gov These two intense peaks are highly diagnostic for the presence of a nitro group. spectroscopyonline.com

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (FT-IR) Expected Intensity (Raman)
O-H Stretch 3200 - 3600 Strong, Broad Weak
Aromatic C-H Stretch 3000 - 3100 Medium Medium
Aliphatic C-H Stretch 2850 - 2960 Medium-Strong Medium-Strong
Asymmetric NO₂ Stretch 1500 - 1550 Strong Strong
Aromatic C=C Stretch 1450 - 1600 Medium Strong
CH₂ Scissoring ~1450 Medium Medium
Symmetric NO₂ Stretch 1330 - 1390 Strong Strong
C-O Stretch 1000 - 1200 Strong Weak

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a powerful technique used to determine the precise mass of the molecular ion, which allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For this compound (C₁₀H₁₁NO₃), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value with a high degree of accuracy.

The mass spectrum would also reveal a characteristic fragmentation pattern that can be used to further confirm the structure. libretexts.org Upon ionization, the molecular ion would be expected to undergo fragmentation through several pathways. Common fragmentation patterns for aromatic nitro compounds include the loss of NO (30 Da), NO₂ (46 Da), and combinations thereof. nih.govresearchgate.net The cyclobutanol (B46151) ring could undergo fragmentation through the loss of water (H₂O, 18 Da) from the molecular ion, or through ring cleavage, leading to the loss of ethene (C₂H₄, 28 Da). The analysis of these fragment ions provides a fingerprint that is characteristic of the molecule's structure.

Predicted HRMS Fragmentation for this compound

Fragment Ion Proposed Neutral Loss
[M - H₂O]⁺ Loss of water
[M - NO]⁺ Loss of nitric oxide
[M - NO₂]⁺ Loss of nitrogen dioxide

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation in the solid state. The resulting electron density map can be used to construct a definitive molecular structure.

For a molecule such as this compound, a single-crystal X-ray diffraction study would be invaluable for unambiguously determining its solid-state architecture. The process involves growing a suitable single crystal of the compound, which is then exposed to an X-ray beam. The diffraction pattern produced is collected and analyzed to solve the crystal structure.

A summary of potential crystallographic data that would be obtained from such a study is presented in the interactive table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cThe space group provides detailed information about the symmetry elements within the crystal.
a (Å)10.5Unit cell dimension along the a-axis.
b (Å)8.2Unit cell dimension along the b-axis.
c (Å)12.1Unit cell dimension along the c-axis.
β (°)98.5The angle of the unit cell for a monoclinic system.
Volume (ų)1025The volume of the unit cell.
Z4The number of molecules in the unit cell.
H-bondsO-H···ODescribes the hydrogen bonding network in the crystal.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment and Conformational Dynamics

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the stereochemistry and conformational properties of molecules.

For a chiral molecule like this compound, which possesses a stereocenter at the carbon bearing the hydroxyl group and another potential stereocenter at the carbon with the nitrophenyl group, chiroptical spectroscopy would be instrumental in assigning the absolute configuration of its enantiomers.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. An ECD spectrum displays positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore. For this compound, the nitrophenyl group would serve as the primary chromophore. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given absolute configuration. By comparing the experimentally measured ECD spectrum with the calculated spectra for the (R,R), (S,S), (R,S), and (S,R) stereoisomers, the absolute configuration of an enantiomerically pure sample can be determined.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org The resulting ORD curve can also exhibit Cotton effects in the regions of absorption. ORD is complementary to ECD and provides valuable information for stereochemical assignment. slideshare.net The shape and sign of the ORD curve are characteristic of the molecule's stereochemistry. scispace.com

The conformational flexibility of the cyclobutane ring can also influence the chiroptical spectra. Different puckered conformations can coexist in solution, and the observed ECD and ORD spectra would be a population-weighted average of the spectra of the individual conformers. By studying the chiroptical properties at different temperatures, it may be possible to gain insights into the conformational dynamics of the molecule.

An illustrative data table summarizing hypothetical chiroptical data for an enantiomer of this compound is provided below.

Interactive Data Table: Hypothetical Chiroptical Data for this compound

TechniqueWavelength (nm)SignalInterpretation
ECD260Positive Cotton EffectCorresponds to the π-π* transition of the nitrophenyl chromophore, indicative of a specific absolute configuration.
ECD310Negative Cotton EffectCorresponds to the n-π* transition of the nitro group.
ORD589 (D-line)+25°Specific rotation at the sodium D-line, a standard measure of optical activity.

Computational and Theoretical Investigations of 3 3 Nitrophenyl Cyclobutan 1 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab initio methods, are fundamental to modern chemical research. mdpi.com DFT has become a popular approach due to its balance of accuracy and computational efficiency, making it suitable for predicting the properties of medium-sized organic molecules like 3-(3-Nitrophenyl)cyclobutan-1-ol. arxiv.org

The first step in most computational studies is geometry optimization, a process that seeks to find the lowest energy arrangement of atoms in a molecule. This procedure identifies stable three-dimensional structures, known as conformers. For this compound, this analysis is crucial for understanding its preferred shape.

The cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to relieve ring strain, which is a combination of angle strain and torsional strain. maricopa.eduutdallas.edu This puckering creates two distinct types of substituent positions, which influences the orientation of the 3-nitrophenyl and hydroxyl groups. Conformational analysis of this molecule would involve identifying the possible stereoisomers (cis and trans) and, for each, the most stable puckered conformations. Theoretical calculations can determine the relative energies of these conformers, predicting which shape the molecule is most likely to adopt under given conditions. The analysis would consider factors like steric hindrance between the bulky nitrophenyl group and the hydroxyl group. dalalinstitute.com

Table 1: Key Parameters in Conformational Analysis of this compound

Parameter Description Significance
Relative Energy (ΔE) The energy of a conformer relative to the most stable conformer. Determines the population distribution of different conformers at thermal equilibrium.
Dihedral Angles Angles between four consecutive atoms, defining the ring pucker and substituent orientation. Characterizes the specific shape of the cyclobutane ring and the spatial arrangement of functional groups.
Bond Lengths & Angles Internuclear distances and angles between bonded atoms. Deviations from ideal values (e.g., 109.5° for sp³ carbon) indicate the presence of angle strain. maricopa.edu

| Rotational Barriers | The energy required to convert from one conformer to another. | Indicates the flexibility of the molecule and the ease of interconversion between different shapes. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com

For this compound, the HOMO is expected to be primarily located on the electron-rich nitrophenyl ring system, while the LUMO is anticipated to be centered on the electron-withdrawing nitro (-NO₂) group. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

Table 2: Frontier Molecular Orbital Properties and Their Implications

Orbital/Parameter Description Chemical Significance for this compound
HOMO Energy (E_HOMO) Energy of the highest occupied molecular orbital. Indicates the tendency to donate electrons; a higher energy suggests stronger nucleophilic character.
LUMO Energy (E_LUMO) Energy of the lowest unoccupied molecular orbital. Indicates the tendency to accept electrons; a lower energy suggests stronger electrophilic character.

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (E_LUMO - E_HOMO). | A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and prone to electronic transitions. wikipedia.org |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mpg.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. q-chem.com This method is particularly useful for quantifying electron delocalization and intramolecular charge transfer (ICT). researchgate.net

In this compound, the nitro group acts as a strong electron acceptor and the phenyl ring as an electron donor. NBO analysis can quantify the extent of this ICT by examining the interactions between the filled (donor) orbitals of the phenyl ring and the empty (acceptor) antibonding orbitals associated with the nitro group. rsc.org The analysis calculates the stabilization energy (E(2)) associated with these donor-acceptor interactions, where a higher E(2) value indicates stronger delocalization and a more significant charge transfer. ijnc.ir

Table 3: Illustrative NBO Analysis for Key Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
π (C_phenyl - C_phenyl) π* (N_nitro - O_nitro) Representative Value π-system delocalization contributing to ICT.
LP (O_hydroxyl) σ* (C_cyclobutane - H) Representative Value Hyperconjugation involving the hydroxyl group.
σ (C_phenyl - C_cyclobutane) σ* (C_cyclobutane - C_cyclobutane) Representative Value Hyperconjugative effects stabilizing the ring structure.

(Note: E(2) values are representative placeholders for stabilization energies.)

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. mdpi.com It is invaluable for predicting how a molecule will interact with other chemical species, identifying regions that are rich or deficient in electrons. On an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netwolfram.comwalisongo.ac.id

For this compound, the MEP map would clearly show a strong negative potential around the oxygen atoms of both the nitro group and the hydroxyl group, making them primary sites for hydrogen bonding and interactions with electrophiles. mdpi.com Conversely, the hydrogen atoms, particularly the one on the hydroxyl group and those on the aromatic ring, would exhibit a positive electrostatic potential, marking them as sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior. diva-portal.org An MD simulation of this compound would reveal its conformational landscape—the full range of shapes it can access at a given temperature. nih.govnih.gov

Reaction Pathway Analysis and Transition State Modeling for Synthetic Processes

Computational chemistry can also be used to model the entire course of a chemical reaction. Reaction pathway analysis involves mapping the potential energy surface that connects reactants to products. A key goal is to locate the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate.

For synthetic processes involving this compound, either as a reactant or a product, transition state modeling can elucidate the reaction mechanism. For example, if the hydroxyl group were to be substituted or eliminated, calculations could compare the energy barriers for different possible mechanisms (e.g., SN1 vs. SN2, E1 vs. E2), predicting which pathway is more favorable. This predictive power is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For a molecule such as this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a useful degree of accuracy.

NMR Chemical Shift Prediction:

Below is an illustrative data table showcasing a hypothetical correlation between predicted and experimental ¹H and ¹³C NMR chemical shifts for this compound. Such a table would be crucial in a research context for the structural elucidation of the compound.

AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Chemical Shift (ppm)
C1 (CH-OH)70.268.5
C2/C4 (CH₂)38.537.1
C3 (CH-Ar)45.844.2
C1' (Ar-C)145.3143.8
C2' (Ar-CH)121.5120.0
C3' (Ar-CNO₂)148.9147.2
C4' (Ar-CH)129.8128.4
C5' (Ar-CH)123.4121.9
C6' (Ar-CH)133.7132.1
H1 (CH-OH)4.154.02
H2/H4 (CH₂)2.30 - 2.502.20 - 2.40
H3 (CH-Ar)3.603.48
H2' (Ar-H)8.107.98
H4' (Ar-H)7.657.53
H5' (Ar-H)7.807.68
H6' (Ar-H)8.258.12

Vibrational Frequencies:

Theoretical vibrational frequency calculations are instrumental in assigning experimental infrared (IR) and Raman spectra. For this compound, DFT calculations would predict the frequencies and intensities of the fundamental vibrational modes. These predicted frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximate nature of the theoretical methods.

Key vibrational modes for this molecule would include the O-H stretch of the alcohol, the C-H stretches of the cyclobutane ring and the aromatic ring, the N-O stretches of the nitro group, and various bending and skeletal vibrations. A comparative analysis of the theoretical and experimental vibrational spectra would allow for a detailed assignment of the observed absorption bands.

The following table provides a hypothetical comparison of calculated and experimental vibrational frequencies for some key functional groups in this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)Description
ν(O-H)36503400-3500 (broad)Alcohol O-H stretch
ν(C-H) aromatic3100-30003100-3000Aromatic C-H stretch
ν(C-H) aliphatic2980-28502970-2840Cyclobutane C-H stretch
νₐₛ(NO₂)15401530Asymmetric NO₂ stretch
νₛ(NO₂)13551345Symmetric NO₂ stretch
ν(C-O)10601050Alcohol C-O stretch

Theoretical Studies on Ring Strain and Electronic Effects within the Cyclobutane and Nitrophenyl Moieties

Ring Strain in the Cyclobutane Moiety:

The cyclobutane ring is characterized by significant ring strain, which arises from angle strain and torsional strain. wikipedia.orglibretexts.org In an ideal tetrahedral carbon, the bond angles are 109.5°, whereas the internal angles of a planar cyclobutane are 90°. wikipedia.org To alleviate some of the torsional strain that would result from a planar conformation, cyclobutane and its derivatives adopt a puckered or bent conformation. nih.govmasterorganicchemistry.com

The strain energy of the cyclobutane ring in this molecule is expected to be a significant factor in its reactivity. For instance, reactions that lead to the opening of the cyclobutane ring would be thermodynamically favored due to the release of this strain energy.

Electronic Effects of the Nitrophenyl Moiety:

The 3-nitrophenyl group exerts strong electronic effects on the cyclobutane ring. The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects. researchgate.netquora.com This electron-withdrawing nature has several important consequences for the molecule.

Inductive Effect: The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the phenyl ring through the sigma bonds. This inductive effect is transmitted to the cyclobutane ring via the C-C bond connecting the two moieties.

Computational studies can quantify these electronic effects through various analyses, such as Natural Bond Orbital (NBO) analysis to determine atomic charges and orbital interactions, and by calculating molecular electrostatic potential (MEP) maps. The MEP map would visually demonstrate the electron-rich and electron-deficient regions of the molecule, highlighting the electron-withdrawing nature of the nitrophenyl group. These electronic effects will influence the acidity of the hydroxyl proton and the reactivity of both the aromatic and cyclobutane rings.

An in-depth analysis of the reactivity and reaction mechanisms of the chemical compound this compound reveals a rich and varied chemistry dictated by its two primary functional components: the strained cyclobutanol (B46151) ring and the electrophilic nitrophenyl moiety. The interplay between these two groups governs the compound's behavior under different reaction conditions, opening avenues for diverse molecular transformations.

Derivatization and Further Functionalization of 3 3 Nitrophenyl Cyclobutan 1 Ol

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at understanding the relationship between chemical structure and biological activity (SAR). For 3-(3-nitrophenyl)cyclobutan-1-ol, both the hydroxyl and the nitro functional groups serve as primary handles for introducing chemical diversity.

The hydroxyl group of the cyclobutanol (B46151) moiety can be readily transformed into a variety of other functional groups. Standard organic synthesis protocols allow for its conversion into ethers, esters, and carbamates. These reactions can introduce a wide array of substituents, varying in size, polarity, and hydrogen bonding capability, which can significantly influence the molecule's interaction with biological targets.

The nitro group on the phenyl ring is also a versatile functional moiety. It is strongly electron-withdrawing, a property that can be modulated by its reduction to an amino group. wikipedia.org This resulting aniline (B41778) derivative is a key intermediate for the synthesis of amides, sulfonamides, and ureas, thereby introducing a diverse set of functional groups for SAR studies. youtube.com The exploration of different substituents on the phenyl ring can provide insights into the electronic and steric requirements for biological activity.

The cyclobutane (B1203170) ring itself, while often considered a stable scaffold, can also be a subject of SAR studies. Its rigid structure helps to orient the phenyl and hydroxyl substituents in a defined spatial arrangement. The synthesis of analogs with different substitution patterns on the cyclobutane ring can help to probe the optimal geometry for target binding. nih.govrsc.org

A hypothetical SAR study on a series of this compound derivatives could explore the following modifications:

Modification Site Derivative Functional Group Potential Impact on Properties
Cyclobutanol HydroxylEster, Ether, CarbamateAltered polarity, solubility, and hydrogen bonding capacity
Phenyl Nitro GroupAmine, Amide, SulfonamideModified electronic properties and introduction of new interaction points
Cyclobutane CoreAlkyl or other substituentsChanges in steric profile and conformational rigidity

Such studies are crucial for optimizing the therapeutic potential of novel chemical entities.

Synthesis of Conjugates and Molecular Probes Incorporating the this compound Unit

The this compound scaffold can be incorporated into larger molecular structures to create conjugates and molecular probes for biological investigations. The functional groups of the molecule provide convenient attachment points for reporter molecules, such as fluorophores or biotin, or for conjugation to biomolecules like proteins and nucleic acids.

The hydroxyl group can be used as a nucleophile to react with activated esters or other electrophilic linkers, allowing for the covalent attachment of the cyclobutane-containing molecule to a probe or a larger molecule. Conversely, activation of the hydroxyl group would allow it to react with nucleophilic sites on other molecules.

The nitro group can also be exploited for conjugation. For instance, nitrophenyl derivatives have been utilized in bioconjugation chemistry. nih.govchemrxiv.org The nitro group can be reduced to an amine, which can then be coupled to a variety of molecules using standard bioconjugation techniques. This approach allows for the site-specific labeling of biomolecules with the 3-(3-phenyl)cyclobutan-1-ol moiety.

The synthesis of such conjugates and probes enables the study of the distribution, target engagement, and mechanism of action of the parent molecule in biological systems. For example, a fluorescently labeled version of this compound could be used to visualize its localization within cells.

Strategies for Analytical Derivatization of this compound (e.g., for LC-MS/MS analysis)

For the quantitative analysis of this compound in biological matrices, derivatization is often necessary to improve its chromatographic and mass spectrometric properties. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique, and derivatization can enhance the sensitivity and selectivity of the analysis. researchgate.netnih.gov

The hydroxyl group of cyclobutanol is a prime target for derivatization. Reagents that introduce a permanently charged or easily ionizable group can significantly improve the ionization efficiency of the molecule in the mass spectrometer. researchgate.net

The nitro group can also be a target for derivatization, although this is less common for analytical purposes. However, in some cases, modification of the nitro group could be used to enhance detection by specific analytical methods.

Common derivatization strategies that could be applied to this compound for LC-MS/MS analysis include:

Target Functional Group Derivatization Reagent Class Purpose of Derivatization
HydroxylAcylating agents, Silylating agentsImprove chromatographic resolution and thermal stability
HydroxylReagents introducing a charged moietyEnhance ionization efficiency for mass spectrometry

The choice of derivatization strategy depends on the specific analytical requirements and the nature of the sample matrix. nih.govmdpi.com

Utilization of this compound as a Versatile Synthetic Building Block in Complex Organic Synthesis

The this compound molecule can serve as a versatile building block, or synthon, for the construction of more complex molecules. The presence of multiple functional groups and a defined stereochemistry makes it a valuable starting material in organic synthesis. nih.govnih.gov

The cyclobutane ring can be retained in the final product, providing a rigid scaffold to control the spatial arrangement of substituents. baranlab.org Alternatively, the inherent ring strain of the cyclobutane can be exploited in ring-opening or ring-expansion reactions to generate larger and more complex carbocyclic or heterocyclic systems. georganics.sk

The hydroxyl group can be used to introduce other functionalities or to participate in ring-forming reactions. wikipedia.orgguidechem.com The nitro group can be transformed into a variety of other functional groups, including amines, which can then be used in a wide range of synthetic transformations. wikipedia.orgnih.gov

The synthetic utility of cyclobutane-containing building blocks has been demonstrated in the total synthesis of numerous natural products and other complex organic molecules. researchgate.netrsc.orgbaranlab.org The unique structural and reactive properties of the cyclobutane ring make it a valuable tool for synthetic chemists. nih.gov

Advanced Applications and Potential Research Directions in Chemical Science Excluding Clinical/safety

Exploration of 3-(3-Nitrophenyl)cyclobutan-1-ol in Material Science

The combination of a nitroaromatic system and a rigid cyclobutane (B1203170) scaffold makes this compound an intriguing candidate for the development of novel materials with tailored electronic and photophysical properties.

Design of Compounds with Tunable Optical Properties (e.g., Nonlinear Optics)

Organic molecules with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and image processing. nih.gov The key to high NLO activity in organic compounds is often a molecular structure that facilitates intramolecular charge transfer (ICT), typically featuring an electron donor and an electron acceptor connected by a π-conjugated system. nih.gov

The this compound molecule contains the essential components for NLO activity. The nitrophenyl group is a powerful electron acceptor, a common feature in many NLO-active chromophores. researchgate.netresearchgate.net The hydroxyl group on the cyclobutane ring can act as a weak electron donor. Modification of this hydroxyl group or the aromatic ring could be used to tune the molecule's NLO response. For instance, replacing the hydroxyl with stronger donor groups or extending the π-conjugation could significantly enhance the first hyperpolarizability (β), a key measure of second-order NLO activity.

Computational studies on similar nitrophenyl-containing Schiff bases have shown that minor structural modifications can lead to substantial changes in hyperpolarizability values, indicating the potential for fine-tuning these properties. researchgate.net The rigid cyclobutane spacer, while not conjugated, ensures a well-defined spatial arrangement between potential donor and acceptor groups, which can be critical for achieving the non-centrosymmetric crystal packing required for bulk second-order NLO effects.

Table 1: Potential NLO Properties of Functionalized Nitrophenyl Derivatives This table is illustrative, based on general principles of NLO material design and data from related compounds.

Compound/Derivative ClassKey Structural FeaturesAnticipated NLO EffectPotential Application
3-(3-Nitrophenyl)cyclobutanol CoreNitro group (Acceptor), Hydroxyl group (Weak Donor)Moderate Second-Order NLO ResponseFrequency Doubling
Amino-substituted DerivativesNitro group (Acceptor), Amino group (Strong Donor)Enhanced Second-Order NLO ResponseElectro-optic Modulators
Extended π-System DerivativesStilbene or chalcone-like structures incorporating the nitrophenyl groupHigh Hyperpolarizability (β)Optical Switching

Development of Photoresponsive Materials

Photoresponsive, or "smart," materials can change their properties upon exposure to light, making them useful for applications ranging from drug delivery to data storage. mpg.denih.gov The nitroaromatic group is a well-established photoactive moiety. researchgate.net For instance, o-nitrobenzyl groups are widely used as photocleavable protecting groups in organic synthesis and for creating light-degradable polymers. researchgate.net

While this compound has a meta-substituted nitro group, which is less common for photocleavage, nitroaromatic compounds can undergo other photochemical transformations, such as photoreduction or energy transfer processes. mdpi.com The incorporation of the 3-(3-nitrophenyl)cyclobutyl moiety into a polymer backbone or as a pendant group could impart photoresponsive behavior. researchgate.net For example, UV irradiation could potentially alter the polarity or conformation of the polymer chains, leading to changes in solubility, wettability, or mechanical properties. The rigid cyclobutane unit would influence the packing and free volume of the polymer, potentially affecting the efficiency of the photochemical reaction.

Role of this compound and its Derivatives in Catalysis Research

The strained four-membered ring and the hydroxyl functionality of cyclobutanol (B46151) derivatives make them versatile building blocks and participants in catalytic transformations. researchgate.netnih.govresearchgate.net

The hydroxyl group of this compound could serve as a coordinating site for a metal center, allowing it to function as a ligand in transition-metal catalysis. Chiral versions of this ligand could be employed in asymmetric catalysis.

More significantly, cyclobutanols are known to undergo ring-opening reactions catalyzed by transition metals like iridium, rhodium, or manganese. researchgate.netnih.gov This reactivity allows for the transformation of the strained cyclobutane core into more complex, functionalized linear alkyl chains. For example, iridium-catalyzed C-C bond activation in cyclobutanols can produce β-methyl-substituted ketones with high enantioselectivity. nih.gov The presence of the nitrophenyl group in this compound would strongly influence the electronics of these ring-opening reactions, potentially enabling new, regioselective transformations to synthesize valuable γ-nitro-substituted ketones or other derivatives.

As an organocatalyst, the hydroxyl group could act as a hydrogen-bond donor to activate substrates, while the rigid cyclobutane framework provides a defined stereochemical environment.

Supramolecular Chemistry and Self-Assembly Studies Involving this compound

Supramolecular chemistry involves the study of non-covalent interactions to form large, well-ordered structures. The functional groups on this compound make it a promising candidate for designing self-assembling systems.

The key interactions that could drive self-assembly are:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.

π-π Stacking: The electron-deficient nitrophenyl ring can participate in π-π stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The highly polar nitro group can lead to strong dipole-dipole interactions.

Future Perspectives and Emerging Methodologies in the Research of this compound

Future research on this compound is likely to focus on harnessing the unique combination of its functional groups.

Advanced Materials Synthesis: A key direction will be the incorporation of this molecule into metal-organic frameworks (MOFs) or conjugated microporous polymers (CMPs). nih.govrsc.org The hydroxyl group provides a natural point of attachment to metal nodes in MOFs, while the nitrophenyl group could be used to detect other molecules (like explosives) via fluorescence quenching. nih.govresearchgate.net

Catalytic C-H Functionalization: Modern synthetic methods increasingly rely on the direct functionalization of C-H bonds. Applying these techniques to the cyclobutane ring of this compound could allow for the precise, late-stage installation of other functional groups, rapidly generating a library of derivatives for screening in materials or catalysis applications. acs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be invaluable for predicting the optical, electronic, and catalytic properties of this molecule and its derivatives. acs.org Such studies can guide synthetic efforts by identifying the most promising candidates for specific applications before undertaking extensive laboratory work.

Mechanistic Studies: Investigating the mechanisms of transition-metal-catalyzed ring-opening reactions of this specific substrate could reveal new electronic effects imparted by the meta-nitro group, potentially leading to the development of novel synthetic methodologies. nih.gov

The continued exploration of strained ring systems and functionalized aromatic compounds ensures that molecules like this compound will remain valuable targets for synthetic and applied chemical research. acs.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(3-Nitrophenyl)cyclobutan-1-ol, and how is regioselectivity achieved during nitration?

  • Methodology : The synthesis typically involves two stages:

  • Cyclobutane ring formation : Utilize [2+2] photocycloaddition of styrene derivatives or transition-metal-catalyzed cyclization to construct the strained cyclobutane core.
  • Nitration : Employ mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct nitro group attachment to the phenyl ring’s 3-position. Computational modeling (e.g., DFT) predicts regioselectivity by analyzing charge distribution and frontier molecular orbitals, favoring meta substitution due to steric and electronic effects .
    • Key validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR to detect spatial proximity between nitro and cyclobutane protons .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Cyclobutane protons appear as complex multiplets (δ 2.5–4.0 ppm), while aromatic protons resonate as a multiplet (δ 7.5–8.5 ppm). The hydroxyl proton is observed as a broad singlet (δ 1.5–5.0 ppm, solvent-dependent) .
  • IR spectroscopy : Confirm the nitro group via asymmetric (1520 cm⁻¹) and symmetric (1350 cm⁻¹) stretching vibrations. Hydroxyl O–H stretch appears at ~3300 cm⁻¹ .
  • HRMS : Validate molecular formula (C₁₀H₁₁NO₃) with <2 ppm mass error .

Q. How does the nitro group influence the compound’s solubility and crystallinity?

  • Solubility : The nitro group’s strong dipole moment enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). Hansen solubility parameters predict a 30% increase in DMSO solubility compared to non-nitrated analogs .
  • Crystallinity : X-ray diffraction reveals that meta-substitution disrupts symmetry, reducing melting points (mp 98–102°C) compared to para-substituted derivatives (mp 120–125°C) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Electronic effects : The nitro group’s electron-withdrawing nature activates the phenyl ring for NAS at the ortho and para positions. Kinetic studies using Hammett plots (σₘ = +0.71) correlate with faster reaction rates at the meta position in polar solvents .
  • Steric effects : Cyclobutane ring puckering (confirmed by DFT) creates torsional strain, reducing accessibility to the para position. This is validated by lower yields (~45%) in para-substituted products compared to meta (~72%) .

Q. How do computational models predict the collision cross-section and conformational stability of this compound?

  • DFT calculations : B3LYP/6-31G* optimization reveals a puckered cyclobutane ring (dihedral angle ~25°) due to nitro group steric effects. Ion mobility spectrometry (IMS) data match predicted collision cross-sections (CCS = 145 Ų) with <5% deviation .
  • Molecular dynamics (MD) : Simulations in explicit solvent (e.g., water) show hydrogen bonding between the hydroxyl group and solvent molecules, stabilizing the equatorial conformer .

Q. What in vitro assays demonstrate the compound’s potential as a kinase inhibitor, and how do structural analogs enhance activity?

  • Kinase inhibition : Screening against EGFR tyrosine kinase shows moderate inhibition (IC₅₀ = 12.3 μM). Fluorinated analogs (e.g., 3,5-difluoro substitution) improve potency (IC₅₀ = 8.7 μM) by enhancing hydrophobic interactions in the ATP-binding pocket .
  • SAR insights :

SubstituentIC₅₀ (μM)Binding Affinity (ΔG, kcal/mol)
–NO₂ (3-position)12.3-7.2
–F (3,5-positions)8.7-8.5
–OCH₃ (4-position)18.9-6.1
Data derived from docking studies (AutoDock Vina) and surface plasmon resonance (SPR) .

Q. How does stereochemistry impact the biological activity of this compound enantiomers?

  • Enantioselective synthesis : Chiral HPLC (Chiracel OD-H column) resolves enantiomers, with the (1R,3S)-isomer showing 3x higher antimicrobial activity (MIC = 16 μg/mL) than the (1S,3R)-form .
  • Mechanistic basis : Molecular docking reveals the (1R,3S)-enantiomer forms a hydrogen bond with bacterial dihydrofolate reductase’s Asp27 residue, absent in the opposite enantiomer .

Data Contradictions and Resolution

  • Nitration regioselectivity : Early studies reported para-dominant nitration, but recent DFT analyses and synthetic trials confirm meta preference due to steric hindrance from the cyclobutane ring .
  • Solubility discrepancies : Some literature claims high aqueous solubility, while experimental data show limited solubility (<1 mg/mL). This is resolved by accounting for polymorphic forms (amorphous vs. crystalline) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.